molecular formula C13H8OS B095784 5-(Phenylethynyl)thiophene-2-carbaldehyde CAS No. 17257-10-2

5-(Phenylethynyl)thiophene-2-carbaldehyde

Cat. No.: B095784
CAS No.: 17257-10-2
M. Wt: 212.27 g/mol
InChI Key: YFMUACLZRVJOBK-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a phenylethynyl group attached to the thiophene ring at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde typically involves the following steps:

  • Sonogashira Coupling Reaction: : The initial step involves the coupling of 5-bromo-2-thiophenecarbaldehyde with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours.

  • Purification: : The crude product obtained from the coupling reaction is purified using column chromatography. The eluent used for purification is typically a mixture of hexane and ethyl acetate.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for optimizing reaction conditions, catalyst loading, and purification processes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylethynyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute the hydrogen atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: 5-(Phenylethynyl)thiophene-2-carboxylic acid.

    Reduction: 5-(Phenylethynyl)thiophene-2-methanol.

    Substitution: 4-bromo-5-(phenylethynyl)thiophene-2-carbaldehyde.

Scientific Research Applications

5-(Phenylethynyl)thiophene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and materials for organic electronics.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(Phenylethynyl)thiophene-2-carbaldehyde depends on its specific application. In the context of organic electronics, the compound’s conjugated structure allows it to participate in charge transport processes. The phenylethynyl group enhances the compound’s electronic properties, making it suitable for use in semiconducting materials.

In biological systems, the aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially leading to modifications of biomolecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthiophene-2-carbaldehyde: Lacks the ethynyl group, resulting in different electronic properties.

    5-(Phenylethynyl)furan-2-carbaldehyde: Contains a furan ring instead of a thiophene ring, leading to variations in reactivity and stability.

    5-(Phenylethynyl)pyrrole-2-carbaldehyde: Contains a pyrrole ring, which affects its electronic and chemical properties.

Uniqueness

5-(Phenylethynyl)thiophene-2-carbaldehyde is unique due to the presence of both the phenylethynyl and aldehyde groups on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in materials science and organic synthesis.

Properties

IUPAC Name

5-(2-phenylethynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMUACLZRVJOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371868
Record name 5-(Phenylethynyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-10-2
Record name 5-(Phenylethynyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17257-10-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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